![molecular formula C19H21F3N4O4S2 B2685304 1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1396862-17-1](/img/structure/B2685304.png)
1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
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Description
1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C19H21F3N4O4S2 and its molecular weight is 490.52. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
Research involving compounds with piperazine, sulfonamide, and trifluoromethyl groups often focuses on chemical synthesis and modification strategies to explore their chemical properties and potential applications. For example, cyclization reactions involving piperazine derivatives and halocyclization processes have been investigated for creating complex heterocyclic structures, which are common in pharmaceuticals (Yu. L. Zborovskii et al., 2011). These synthetic methodologies enable the construction of diverse molecular architectures with potential biological activities.
Biological Activities and Drug Design
Compounds containing piperazine and sulfonamide motifs, similar to the given chemical, have been studied for their biological activities, particularly as enzyme inhibitors and receptor antagonists. For instance, sulfonamides incorporating aroylhydrazone-, triazolo-, and thiadiazolyl moieties have been evaluated for their inhibitory activity against carbonic anhydrase isozymes, which play crucial roles in various physiological processes (A. Alafeefy et al., 2015). Understanding these interactions can inform the design of new drugs targeting specific biological pathways.
Antimicrobial and Antifungal Studies
The antimicrobial and antifungal properties of compounds with similar structural features have been investigated, highlighting their potential as therapeutic agents. Research into novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety has shown antimicrobial, antifungal, and anthelmintic activities, suggesting the relevance of these structural elements in developing new antimicrobial agents (S. Saingar et al., 2011).
Structural and Computational Studies
Structural and computational analyses of compounds with piperazine and sulfonamide groups contribute to the understanding of their chemical behavior and interaction with biological targets. For example, crystal structure studies and density functional theory (DFT) calculations have been used to explore the properties and reactive sites of piperazine derivatives, aiding in the rational design of molecules with desired biological activities (K. Kumara et al., 2017).
properties
IUPAC Name |
1-[2-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O4S2/c20-19(21,22)13-3-1-4-14-17(13)23-18(31-14)24-7-9-25(10-8-24)32(29,30)12-11-26-15(27)5-2-6-16(26)28/h1,3-4H,2,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIICTGCAQSKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.